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Compound of Interest

Compound Name: (-)-Dihydromyrcene

Cat. No.: B087057

An in-depth technical guide on the chemical properties and characterization of the
monoterpenoid (-)-Dihydromyrcene.

Introduction

(-)-Dihydromyrcene, systematically known as (R)-3,7-dimethylocta-1,6-diene, is a naturally
occurring acyclic monoterpene hydrocarbon. It is an enantiomer of (+)-Dihydromyrcene, also
known as (+)-B-citronellene. As a volatile organic compound, it finds application in the
fragrance and flavor industry and serves as a valuable intermediate in the synthesis of other
fine chemicals.[1][2]

This document provides a comprehensive overview of the core chemical properties of (-)-
Dihydromyrcene, detailed protocols for its characterization using modern spectroscopic
techniques, and a standardized workflow for its analysis. The information is intended for
researchers, chemists, and professionals in the fields of natural product chemistry and drug
development.

Chemical and Physical Properties

The fundamental physicochemical properties of Dihydromyrcene are summarized below. It is
important to note that many reported values do not distinguish between enantiomers and refer
to the racemic mixture.
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Property Value Reference

Molecular Formula CioHis [3114]

Molecular Weight 138.25 g/mol [2][41[5]
(3R)-3,7-Dimethyl-1,6-

IUPAC Name _ N/A
octadiene

(-)-B-Citronellene, (R)-
Synonyms . 5
Citronellene

2436-90-0 (unspecified
CAS Number , (2]
stereoisomer)

Appearance Clear, colorless liquid [2][5]
Density 0.760 g/mL at 20 °C [2][3]
Boiling Point 154-155 °C at 760 mmHg [2][3]
Refractive Index (n2°/D) ~1.439 [1]

Vapor Pressure 2.0-2.57 mmHg at 20 °C [1][5]

- 1.669 - 2.24 mg/L at 25 °C
Water Solubility (estimated) [11[3]
estimate

logP (o/w) ~4.756 - 5.796 (estimated) [11[3]

Note: Properties such as boiling point, density, and refractive index show minimal variation
between enantiomers and the racemic mixture.

Spectroscopic Characterization

The structural elucidation of (-)-Dihydromyrcene relies on a combination of spectroscopic
methods. The following sections detail the expected spectral data and the experimental
protocols to obtain them.

Mass Spectrometry (MS)

© 2025 BenchChem. All rights reserved. 2/9 Tech Support


https://www.benchchem.com/product/b1198221
https://precision.fda.gov/ginas/app/ui/substances/LS5LA2BUG0
https://m.chemicalbook.com/ProductChemicalPropertiesCB2162434_EN.htm
https://precision.fda.gov/ginas/app/ui/substances/LS5LA2BUG0
https://pubchem.ncbi.nlm.nih.gov/compound/Dihydromyrcene
https://pubchem.ncbi.nlm.nih.gov/compound/Dihydromyrcene
https://m.chemicalbook.com/ProductChemicalPropertiesCB2162434_EN.htm
https://m.chemicalbook.com/ProductChemicalPropertiesCB2162434_EN.htm
https://pubchem.ncbi.nlm.nih.gov/compound/Dihydromyrcene
https://m.chemicalbook.com/ProductChemicalPropertiesCB2162434_EN.htm
https://www.benchchem.com/product/b1198221
https://m.chemicalbook.com/ProductChemicalPropertiesCB2162434_EN.htm
https://www.benchchem.com/product/b1198221
https://www.thegoodscentscompany.com/data/rw1020331.html
https://www.thegoodscentscompany.com/data/rw1020331.html
https://pubchem.ncbi.nlm.nih.gov/compound/Dihydromyrcene
https://www.thegoodscentscompany.com/data/rw1020331.html
https://www.benchchem.com/product/b1198221
https://www.thegoodscentscompany.com/data/rw1020331.html
https://www.benchchem.com/product/b1198221
https://www.benchchem.com/product/b087057?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b087057?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Mass spectrometry provides information on the molecular weight and fragmentation pattern of
the molecule.

Table 2: Key Mass Spectrometry Data

Parameter Value

lonization Mode Electron lonization (El)
Molecular lon (M+) m/z 138

Base Peak m/z 93

| Key Fragments | m/z 69, 55, 41 |
o Sample Preparation: Prepare a 100 ppm solution of (-)-Dihydromyrcene in n-hexane.

 Instrumentation: Utilize a GC system equipped with a non-polar capillary column (e.g., HP-
5MS, 30 m x 0.25 mm, 0.25 um film thickness) coupled to a mass spectrometer.

e GC Conditions:

o

Injector Temperature: 250 °C

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

[¢]

[e]

Oven Program: Start at 60 °C, hold for 2 minutes, then ramp at 10 °C/min to 240 °C and
hold for 5 minutes.

[¢]

Injection Volume: 1 pL (split mode, 50:1 ratio).
» MS Conditions:

o lon Source Temperature: 230 °C

o lonization Energy: 70 eV

o Mass Range: Scan from m/z 35 to 350.
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o Data Analysis: Identify the peak corresponding to Dihydromyrcene based on its retention
time. Analyze the resulting mass spectrum, confirming the molecular ion at m/z 138 and the
characteristic fragmentation pattern.[3]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule, particularly
the carbon-carbon double bonds.

Table 3: Characteristic IR Absorption Bands

Wavenumber (cm™1) Vibration Type Functional Group
~3075 C-H Stretch sp? C-H (alkene)
2850-2960 C-H Stretch sp3 C-H (alkane)
~1640 C=C Stretch Alkene

| 1450-1380 | C-H Bend | Methyl (CHs) |
e Sample Preparation: No dilution is necessary. Use the neat liquid sample.

 Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an
Attenuated Total Reflectance (ATR) accessory.

e Measurement:
o Record a background spectrum of the clean, empty ATR crystal.
o Apply a small drop of the (-)-Dihydromyrcene sample directly onto the ATR crystal.
o Acquire the sample spectrum over a range of 4000 to 600 cm~1.
o Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

o Data Processing: The instrument software automatically performs a background subtraction.
Analyze the resulting spectrum for the characteristic absorption peaks listed in Table 3.[3]
Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) after analysis.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the
molecule.

Table 4: Predicted *H and 3C NMR Chemical Shifts (in CDCIsz) | tH NMR (Proton) | $3C NMR
(Carbon) | | :--- | :--- | | Chemical Shift (&, ppm) | Multiplicity | Assignment | Chemical Shift (3,
ppm) | Assignment | | 5.60-5.80 | m | H-1 | ~145.0 | C-1| | 4.90-5.05 | m | H-2 (pro-E & pro-2) |
~111.0| C-2]|5.05-5.15 | t| H-6 | ~124.5| C-6 | | 1.95-2.10 | m | H-3, H-5 | ~131.5 | C-7 | |
1.10-1.40 | m|H-4|~40.0|C-3||1.68|s|H-8|~36.0|C-5||1.60|s|H-9|~25.7|C-4 ||
0.95-1.05|d|H-10|~225|C-8||||]|~195|C-9|]|]|||~17.6|C-10|

Note: Predicted values are based on standard chemical shift tables and may vary slightly. 'm’
denotes multiplet, 't' triplet, 's' singlet, 'd' doublet.

o Sample Preparation: Dissolve approximately 10-20 mg of (-)-Dihydromyrcene in ~0.6 mL of
deuterated chloroform (CDCIs) containing 0.03% tetramethylsilane (TMS) as an internal
standard. Transfer the solution to a 5 mm NMR tube.

e Instrumentation: A 400 MHz (or higher) NMR spectrometer.
e 1H NMR Acquisition:

o Pulse Program: Standard single-pulse sequence.

o Spectral Width: -2 to 12 ppm.

o Number of Scans: 8-16 scans.

o Relaxation Delay: 1-2 seconds.

e 13C NMR Acquisition:

o

Pulse Program: Proton-decoupled single-pulse sequence (e.g., zgpg30).

[¢]

Spectral Width: 0 to 220 ppm.

[¢]

Number of Scans: 512-1024 scans (or more, as 13C has low natural abundance).
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o Relaxation Delay: 2 seconds.

o Data Processing: Process the raw data (FID) using appropriate software (e.g., MestReNova,
TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate
the spectra using the TMS signal at 0.00 ppm for *H and the CDCIs solvent peak at 77.16
ppm for 3C.

Analytical and Preparative Workflow

The isolation, identification, and purification of (-)-Dihydromyrcene from a natural source or
synthetic mixture follows a standardized workflow. This process ensures the final product is of

high purity and is structurally confirmed.
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Caption: Workflow for the isolation and characterization of (-)-Dihydromyrcene.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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